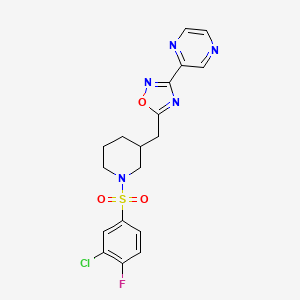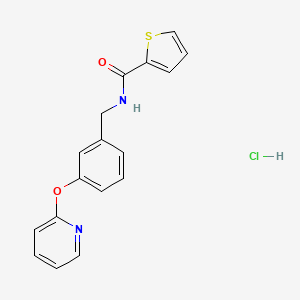
N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-carboxamide hydrochloride” is a complex organic compound. It contains a thiophene moiety, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-carboxamide hydrochloride” is complex, involving several functional groups. The molecule contains a thiophene ring, a pyridine ring, and a carboxamide group . The spatial configuration of the carbon atoms connected to these groups plays an important role in the properties of the compound .Chemical Reactions Analysis
The chemical reactions involving “N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-carboxamide hydrochloride” are likely to be complex and varied, given the multiple functional groups present in the molecule. The reactions could involve the thiophene ring, the pyridine ring, or the carboxamide group .科学的研究の応用
Synthesis and Antimicrobial Activity
Some compounds structurally related to N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-carboxamide hydrochloride have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives of thiophene and quinazolinone have been explored for their antibacterial and antifungal properties, suggesting that similar compounds might serve as potential antimicrobial agents (Naganagowda & Petsom, 2011).
Heterocyclic Synthesis
Compounds with a thiophene core have been used as intermediates in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry for the development of new therapeutic agents. Studies demonstrate the utility of thiophene derivatives in generating a wide array of heterocyclic structures, indicating that similar approaches could be employed with N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-carboxamide hydrochloride to discover novel bioactive molecules (Mohareb et al., 2004).
Photocatalytic Degradation Studies
Research on the photocatalytic degradation of pyridine derivatives in water highlights the potential environmental applications of similar compounds. These studies are crucial for understanding how chemical structures influence the degradation process and the formation of degradation products, which is essential for environmental chemistry and pollution control (Maillard-Dupuy et al., 1994).
Antipsychotic Agents Development
Research into heterocyclic carboxamides as potential antipsychotic agents shows that modifications of the chemical structure can significantly affect binding to dopamine and serotonin receptors, which are key targets in the treatment of psychiatric disorders. This suggests that structural analogs of N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-carboxamide hydrochloride could be explored for their potential antipsychotic effects (Norman et al., 1996).
将来の方向性
The future directions for research on “N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-carboxamide hydrochloride” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the pharmacological properties of thiophene derivatives , there could be potential for developing new drugs based on this compound. Further studies could also explore its physical and chemical properties, and safety and hazards.
作用機序
Mode of Action
Pyrimidine derivatives, which this compound is structurally similar to, are known to exhibit diverse types of biological and pharmaceutical activities .
Biochemical Pathways
Pyrimidine derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities .
特性
IUPAC Name |
N-[(3-pyridin-2-yloxyphenyl)methyl]thiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S.ClH/c20-17(15-7-4-10-22-15)19-12-13-5-3-6-14(11-13)21-16-8-1-2-9-18-16;/h1-11H,12H2,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCRZFJYEWPVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-carboxamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

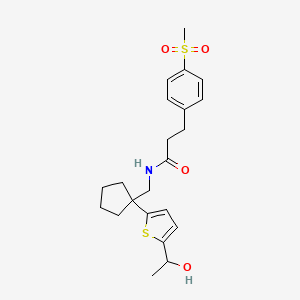
![3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid methyl ester](/img/structure/B2690825.png)

![2-[[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2690829.png)
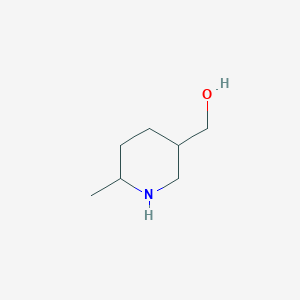
![4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2690831.png)


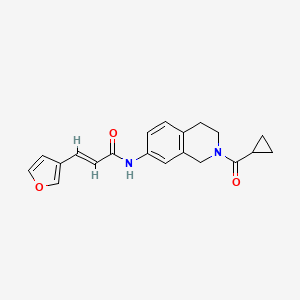
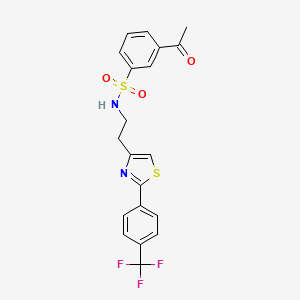
![6-[5-(4,6-Dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2690842.png)
![2-(4-chlorophenyl)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2690843.png)

